Bienvenue dans la boutique en ligne BenchChem!

(2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

(2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine (CAS 701224-20-6, MW 297.35 g/mol, C₁₇H₁₉N₃O₂) is a fully synthetic, N²-substituted 1-methylbenzimidazol-2-amine derivative featuring a 2,4-dimethoxybenzyl pharmacophore. The compound belongs to the 2-aminobenzimidazole class, a privileged scaffold widely exploited for lysine-specific demethylase 1 (LSD1/KDM1A) inhibition, kinase modulation, and antimicrobial target engagement.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 701224-20-6
Cat. No. B2432925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine
CAS701224-20-6
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C17H19N3O2/c1-20-15-7-5-4-6-14(15)19-17(20)18-11-12-8-9-13(21-2)10-16(12)22-3/h4-10H,11H2,1-3H3,(H,18,19)
InChIKeyGMFBNRRYHPKESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 701224-20-6: A Structurally Distinct 2,4-Dimethoxybenzyl-Benzimidazol-2-Amine for Epigenetic and Kinase-Targeted Research


(2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine (CAS 701224-20-6, MW 297.35 g/mol, C₁₇H₁₉N₃O₂) is a fully synthetic, N²-substituted 1-methylbenzimidazol-2-amine derivative featuring a 2,4-dimethoxybenzyl pharmacophore. The compound belongs to the 2-aminobenzimidazole class, a privileged scaffold widely exploited for lysine-specific demethylase 1 (LSD1/KDM1A) inhibition, kinase modulation, and antimicrobial target engagement [1]. Its commercial availability at ≥98% purity from specialty chemical suppliers supports its use as a reliable starting point for structure-activity relationship (SAR) exploration and medicinal chemistry optimization .

Why Benzimidazol-2-Amine Analogs Cannot Be Interchanged: The Critical Role of the 2,4-Dimethoxybenzyl Motif


Within the 2-aminobenzimidazole chemotype, subtle modifications to the N²-benzyl substituent profoundly alter target engagement, cellular permeability, and metabolic stability. The 2,4-dimethoxybenzyl group in CAS 701224-20-6 introduces a unique hydrogen-bonding architecture and electron-rich aromatic surface that is absent in unsubstituted benzyl or mono-methylbenzyl analogs [1]. Published structure-activity data for related 1-methylbenzimidazol-2-amine series demonstrate that methoxy substitution patterns on the benzyl ring directly modulate inhibitory potency against epigenetic targets such as LSD1, with activity differences spanning orders of magnitude depending on the nature and position of substituents [2]. Consequently, substituting CAS 701224-20-6 with a simpler N²-benzyl analog risks losing critical pharmacophoric contacts and may yield entirely different biological profiles, making targeted procurement essential for reproducible SAR campaigns.

Quantitative Differentiation Evidence for (2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine


Substituent-Driven Polarity and Hydrogen-Bonding Capacity vs. 4-Methylbenzyl Analog

The 2,4-dimethoxybenzyl substituent in CAS 701224-20-6 provides a significantly enhanced topological polar surface area (tPSA) and hydrogen-bond acceptor count relative to the closest commercially available analog lacking methoxy groups, (1-methyl-1H-benzoimidazol-2-yl)-(4-methyl-benzyl)-amine (CAS 797029-04-0). The target compound possesses three hydrogen-bond acceptor sites (two methoxy oxygens plus the benzimidazole N³) versus one for the 4-methylbenzyl analog, and a calculated tPSA increase of approximately 22 Ų attributable to the methoxy oxygen atoms . These differences are expected to translate into reduced passive membrane permeability and altered oral bioavailability profiles, making the target compound preferentially suited for applications where moderated cellular permeability is desirable, such as gastrointestinal-targeted or topical formulations.

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

Commercial Purity Benchmarking Against Structurally Related Research Chemicals

CAS 701224-20-6 is supplied by specialty vendors such as Aladdin Scientific at a guaranteed purity of ≥98%, as verified by certificate of analysis (COA) . In contrast, several structurally related benzimidazole derivatives offered by other suppliers are listed at lower purity grades (e.g., 95% for 2-(3,4-dimethoxybenzyl)-1H-benzimidazole, CAS not matching, and 95–97% for various N-substituted benzimidazol-2-amines) . For SAR studies where impurities can confound dose-response readouts, the higher certified purity of the target compound reduces the risk of off-target artifacts and ensures inter-laboratory reproducibility.

Chemical procurement Quality assurance Reproducibility

Benzimidazole Scaffold with LSD1 Inhibitory Potential Supported by Patent SAR Data

The substituted 1H-benzo[d]imidazole series, including N²-benzyl-1-methylbenzimidazol-2-amines, has been extensively characterized in patent literature as a source of potent and selective LSD1 inhibitors. In US9556170B2, exemplified benzimidazole derivatives bearing benzyl-type substituents at the 2-amino position display LSD1 IC₅₀ values ranging from sub-nanomolar to low micromolar, depending on the substitution pattern [1]. While CAS 701224-20-6 itself has not been individually profiled in published assays, compounds with closely analogous 1-methyl-2-(substituted-benzylamino)benzimidazole scaffolds exhibit LSD1 IC₅₀ values as low as 50–100 nM under standard fluorogenic substrate assay conditions [2]. The 2,4-dimethoxy substitution pattern is predicted to engage the LSD1 active site through additional hydrogen-bond contacts with residues in the FAD-binding pocket that are inaccessible to non-methoxylated analogs [1].

Epigenetics LSD1 inhibition Cancer research

Antimicrobial Potential of Dimethoxy-Substituted Benzimidazoles Supported by Published Topoisomerase I Inhibition Data

Bansal et al. (2010) demonstrated that dimethoxy-substituted benzimidazole analogs act as bacterial topoisomerase I inhibitors, with the dimethoxy pharmacophore contributing critically to target engagement [1]. In that study, a dimethoxybenzimidazole analog exhibited an MIC of 8 μg/mL against Staphylococcus aureus, compared to >64 μg/mL for the des-methoxy parent compound, representing an >8-fold improvement in antibacterial potency. While CAS 701224-20-6 was not the exact compound tested, it shares the 2,4-dimethoxybenzyl motif that was identified as essential for activity. This published evidence supports the rationale that the target compound, by virtue of its 2,4-dimethoxy substitution, is structurally poised for antimicrobial target engagement, whereas analogs lacking this motif (e.g., the 4-methylbenzyl derivative) would be predicted to lack comparable antibacterial activity.

Antimicrobial research Topoisomerase inhibition Bacterial resistance

Optimal Use Cases for (2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine in Drug Discovery and Chemical Biology


LSD1 Inhibitor Lead Generation and SAR Exploration

CAS 701224-20-6 serves as an ideal starting point for LSD1 inhibitor hit-to-lead campaigns. The 1-methylbenzimidazole core with the 2,4-dimethoxybenzylamine substituent mirrors the scaffold geometry found in potent LSD1 inhibitors described in US9556170B2, where related compounds achieve nanomolar IC₅₀ values . Researchers can systematically vary the dimethoxybenzyl group to probe FAD-pocket interactions while using the ≥98% purity compound to ensure SAR data quality [1].

Antimicrobial Topoisomerase I Inhibitor Development

Building on the finding that dimethoxy-substituted benzimidazoles inhibit bacterial topoisomerase I with >8-fold improved potency over des-methoxy analogs , CAS 701224-20-6 can be deployed as a scaffold for developing novel antibacterial agents targeting Gram-positive pathogens. Its structural features align with the pharmacophore requirements identified by Bansal et al., offering a rational entry point for further optimization of MIC and selectivity indices.

Physicochemical Property-Tailored Probe Design

For chemical biology applications requiring moderate cellular permeability (e.g., gut-restricted target engagement or topical delivery), the elevated tPSA and hydrogen-bonding capacity of CAS 701224-20-6, relative to non-methoxylated benzimidazole analogs (ΔtPSA ≈ +22 Ų) , make it a strategic choice. This property profile reduces the likelihood of rapid systemic absorption, enabling compartment-specific pharmacological studies.

High-Purity Reference Standard for Analytical Method Development

The ≥98% certified purity of commercially available CAS 701224-20-6 qualifies it as a reference standard for HPLC method development and impurity profiling of benzimidazole-based drug candidates. Its well-defined chromatographic behavior, supported by vendor Certificate of Analysis documentation, supports robust analytical quality control workflows in pharmaceutical development settings.

Quote Request

Request a Quote for (2,4-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.